5-(3a,7b-Dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid
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Overview
Description
Metasequoic acid A is a diterpene compound isolated from the plant Metasequoia glyptostroboides Hu et Cheng . This compound is notable for its unique structure, which includes a cyclopropane ring bridging carbon atoms 3 and 4 of the labdane framework . Metasequoic acid A has garnered interest due to its antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metasequoic acid A involves the isolation from the plant Metasequoia glyptostroboides Hu et Cheng . The specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the available literature. the isolation process typically involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization .
Industrial Production Methods
The large-scale production would involve optimizing the extraction and purification processes to ensure a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Metasequoic acid A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metasequoic acid A could yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Metasequoic acid A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of diterpenes.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.
Medicine: Explored for its potential therapeutic effects, particularly in antifungal treatments.
Mechanism of Action
The mechanism of action of metasequoic acid A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The specific molecular targets and pathways involved in this process are not fully elucidated but are believed to involve the inhibition of key enzymes and disruption of cellular processes essential for fungal survival .
Comparison with Similar Compounds
Metasequoic acid A can be compared with other similar diterpene compounds, such as:
Metasequoic acid B: Another diterpene isolated from the same plant, with similar antifungal properties but a slightly different structure.
Labdane derivatives: Compounds with a similar labdane framework but different functional groups and biological activities.
Metasequoic acid A is unique due to its specific structure, including the cyclopropane ring, which distinguishes it from other diterpenes and contributes to its specific biological activities .
Properties
IUPAC Name |
5-(3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDEDSUWNZZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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